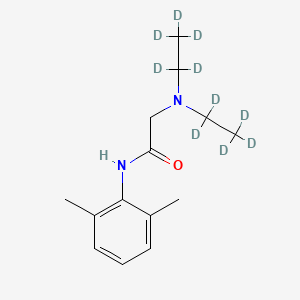

Lidocaine d10

描述

Significance of Stable Isotope Labeling in Advanced Chemical and Biological Sciences

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules of interest. nih.gov This technique is of paramount significance as it allows scientists to trace the metabolic fate of compounds, elucidate reaction mechanisms, and quantify molecules with high precision and accuracy. nih.govescholarship.org Unlike radioactive isotopes, stable isotopes are not hazardous, making them suitable for a wide range of studies, including those in humans. nih.gov The distinct mass of these isotopes enables their detection and differentiation from their non-labeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The application of stable isotope-labeled compounds is extensive, spanning from metabolomics and proteomics to environmental science and drug development. nih.govnih.gov In pharmaceutical research, these labeled analogs are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. medchemexpress.com

Fundamental Rationale for Deuterium Incorporation into Drug Molecules for Research Purposes

The primary reason for incorporating deuterium into drug molecules for research is rooted in the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 system. nih.govnih.gov

By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, researchers can create drug analogs with increased metabolic stability. nih.gov This can lead to a longer half-life, reduced clearance rates, and potentially an improved pharmacokinetic profile. nih.gov This "deuterium switch" approach has gained considerable interest, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. caymanchem.com Beyond improving metabolic properties, deuteration is also a key strategy in the synthesis of internal standards for quantitative bioanalysis. caymanchem.com

Overview of Lidocaine-D10 as a Key Research Compound

Lidocaine-D10 is a deuterated analog of lidocaine (B1675312), an amide-type local anesthetic. In Lidocaine-D10, ten hydrogen atoms on the two ethyl groups of the tertiary amine have been replaced with deuterium atoms. rmtcnet.com This specific labeling makes it an invaluable research tool, primarily utilized as an internal standard in bioanalytical methods. rmtcnet.com

In modern academic research, particularly in fields like clinical toxicology, forensic analysis, and pharmaceutical development, the precise and accurate quantification of drugs and their metabolites in biological samples is critical. bioanalysis-zone.com Lidocaine-D10 plays a central role in achieving this for lidocaine. When analyzing complex matrices such as blood plasma or serum, variations in sample preparation and instrument response can introduce significant errors. oup.com

By adding a known amount of Lidocaine-D10 to each sample at the beginning of the analytical process, it serves as an internal standard. researchgate.net Since Lidocaine-D10 is chemically almost identical to lidocaine, it behaves similarly during extraction, chromatography, and ionization in a mass spectrometer. oup.comresearchgate.net However, due to its higher mass, it can be distinguished from the non-deuterated lidocaine by the detector. oup.com This allows for the normalization of the analytical signal, correcting for any losses or variations and thereby ensuring the high accuracy and precision of the quantitative results. oup.com

The use of deuterated internal standards like Lidocaine-D10 is considered the gold standard in quantitative mass spectrometry-based bioanalysis. researchgate.net Numerous validated analytical methods for the determination of lidocaine in various biological fluids have been developed and published, consistently relying on Lidocaine-D10 to ensure the reliability of the data. nih.govnih.govresearchgate.netmdpi.com

A prime example of its application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In a study developing a robust method for analyzing lidocaine and its metabolite, monoethylglycinexylidide (B1676722) (MEGX), in serum, Lidocaine-D10 was used as the internal standard. researchgate.net The method demonstrated high precision and accuracy over a wide range of concentrations, showcasing the effectiveness of the deuterated standard in compensating for matrix effects. researchgate.net

Table 1: Application of Lidocaine-D10 in Bioanalytical Method Validation This table is interactive. Users can sort and filter the data.

| Analytical Technique | Matrix | Analyte(s) | Key Validation Parameters | Reference |

|---|---|---|---|---|

| LC-MS/MS | Bovine Serum | Lidocaine, MEGX | LOQ: 1 ng/mL; Inaccuracy: <15% | researchgate.net |

| LC-MS/MS | Human Serum | Seven Cardiovascular Drugs | RSD: <6%; Recovery: 96.3-102.8% | nih.gov |

| LC-MS/MS | Rat Skin and Plasma | Lidocaine | LOQ (Plasma): 0.025 ng/mL | oup.com |

| LC-MS/MS | Equine Serum | Lidocaine and metabolites | LOQ (Lidocaine): 0.005 ng/mL | nih.gov |

LOQ: Limit of Quantification, RSD: Relative Standard Deviation

The use of deuterated lidocaine in research dates back to at least the 1970s. Early studies focused on elucidating the metabolic pathways of lidocaine. For instance, research in 1975 utilized lidocaine labeled with deuterium at specific positions to probe the mechanism of oxidative N-deethylation by rat liver microsomes, demonstrating a kinetic isotope effect. Another study from 1979 employed deuterated analogs as internal standards to quantify lidocaine metabolites in human plasma and urine using mass spectrometry. nih.gov

In 1988, a study investigated the pharmacokinetics of tri-deuteromethyl-labelled lidocaine in healthy volunteers and found that this specific deuteration did not significantly alter its pharmacokinetic profile. nih.gov These foundational studies established the utility of deuterated lidocaine in metabolic and pharmacokinetic research.

Currently, the primary and most widespread application of Lidocaine-D10 is as an internal standard for quantitative analysis. rmtcnet.combioanalysis-zone.com The evolution of highly sensitive analytical instrumentation, particularly LC-MS/MS, has solidified the indispensable role of stable isotope-labeled internal standards. oup.com Research today continues to rely on Lidocaine-D10 for the development and validation of new and improved bioanalytical methods for therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies in various species. nih.govnih.govresearchgate.net

Structure

2D Structure

属性

CAS 编号 |

851528-09-1 |

|---|---|

分子式 |

C14H22N2O |

分子量 |

242.39 g/mol |

IUPAC 名称 |

N-(2,6-dimethylphenyl)-2-[1,1,2,2,2-pentadeuterioethyl(2,2,2-trideuterioethyl)amino]acetamide |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2 |

InChI 键 |

NNJVILVZKWQKPM-IXKWUQSXSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

137-58-6 (unlabelled) |

同义词 |

2-(Diethyl-D10-amino)-N-(2,6-dimethylphenyl) acetamide |

标签 |

Lidocaine |

产品来源 |

United States |

Synthetic Methodologies and Rigorous Characterization of Lidocaine D10

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through various synthetic strategies, ranging from the use of deuterated building blocks to direct hydrogen-deuterium (H/D) exchange reactions on a pre-formed molecular scaffold. The choice of method depends on the desired labeling pattern, the stability of the target molecule, and the availability of deuterated precursors.

Chemical Synthesis Pathways for Lidocaine-D10 Derivatives

The most direct synthesis of Lidocaine-D10 involves a multi-step pathway utilizing a deuterated precursor. This approach ensures that the deuterium atoms are placed specifically on the N,N-diethyl groups, which is the defining feature of Lidocaine-D10. The synthesis mirrors the classical preparation of Lidocaine (B1675312) but substitutes a key reagent with its deuterated counterpart. cerritos.edugoogle.com

A common synthetic route proceeds as follows:

Amide Formation: 2,6-dimethylaniline (B139824) is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. This reaction is typically carried out in a suitable solvent like acetone (B3395972) or toluene. cerritos.edugoogle.com

Nucleophilic Substitution: The crucial step involves the reaction of the chloroacetamide intermediate with diethyl-d10-amine. In this reaction, the deuterated amine acts as a nucleophile, displacing the chlorine atom to form the final Lidocaine-D10 product. The use of a base, such as potassium carbonate, is often employed to neutralize the hydrochloric acid generated during the reaction. google.com

This bottom-up approach is highly efficient for producing Lidocaine-D10 with a precise and stable labeling pattern, as the C-D bonds on the ethyl groups are not susceptible to exchange under typical physiological or analytical conditions.

Table 1: Plausible Synthetic Pathway for Lidocaine-D10 This table outlines a representative synthetic scheme for Lidocaine-D10.

| Step | Reactants | Reagents/Solvents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline, Chloroacetyl chloride | Acetone or Toluene | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Formation of the amide intermediate. google.com |

| 2 | 2-chloro-N-(2,6-dimethylphenyl)acetamide, Diethyl-d10-amine | Acetone, Potassium Carbonate | 2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine-D10) | Introduction of the deuterated moiety via nucleophilic substitution. google.com |

Regioselective Deuteration Techniques for Amide-Type Structures

For amide-containing molecules like Lidocaine, several regioselective deuteration techniques can be employed, often for late-stage modification or to access different labeling patterns. These methods are crucial for targeting specific C-H bonds.

Metal-Catalyzed H/D Exchange: Transition metals such as palladium, platinum, rhodium, and iridium are effective catalysts for H/D exchange reactions. rsc.orgoup.comsnnu.edu.cn Directing groups, which are functional groups within the molecule that can coordinate to the metal center, are often used to guide the catalyst to specific C-H bonds, typically at the ortho-position of an aromatic ring. snnu.edu.cn For example, palladium catalysts have been used for the ortho-deuteration of benzamide (B126) derivatives. rsc.org More recently, a manganese-catalyzed method using D₂O as the deuterium source has been developed for the highly regioselective ortho-deuteration of aromatic amides. rsc.orgrsc.org

Acid-Catalyzed H/D Exchange: Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate H/D exchange on aromatic rings, particularly at electron-rich positions. nih.gov This method proceeds via an electrophilic aromatic substitution mechanism. nih.gov However, the conditions can be harsh and may not be suitable for complex molecules with sensitive functional groups.

Electrochemical Deuteration: Organic electrochemistry presents a mild and efficient method for specific deuteration. An electrochemical approach for the α-deuteration of amides has been reported, which uses electrons as traceless reagents to achieve an H/D exchange at the position alpha to the amide carbonyl group under neutral conditions. rsc.org

Photocatalytic Deuteration: Visible light-driven photocatalysis can selectively deuterate C(sp³)–H bonds adjacent to heteroatoms. This method has been applied to the α-deuteration of amides, lactams, and ureas with high regioselectivity and deuterium incorporation using D₂O as the source. nih.gov

Precursor Synthesis and Deuterium Exchange Reactions in Labeling

The synthesis of deuterated precursors is fundamental to many isotopic labeling strategies. For Lidocaine-D10, the key precursor is diethyl-d10-amine. This can be synthesized through methods such as the reduction of deuterated nitriles or amides using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄).

Hydrogen-deuterium exchange reactions are an alternative strategy that introduces deuterium directly onto a substrate. oup.com These reactions can be catalyzed by various means:

Acid/Base Catalysis: Protons on carbons adjacent to carbonyl groups or on electron-rich aromatic rings can be exchanged for deuterium under acidic or basic conditions using a deuterium source like D₂O. nih.gov For instance, the acidic methylene (B1212753) group of lidocaine can undergo deuteration using D₂O in a triethylamine-pyridine mixture at elevated temperatures. osti.gov

Heterogeneous Catalysis: Metal-on-carbon catalysts, such as Platinum on carbon (Pt/C), are highly effective for H/D exchange on aromatic rings using D₂O. oup.comresearchgate.net This method is often more practical for larger-scale syntheses and allows for easier removal of the catalyst. oup.com The efficiency of these reactions can vary, with electron-rich aromatic rings generally undergoing deuteration more readily than electron-deficient ones. oup.comresearchgate.net

Isotopic Purity and Enrichment Assessment Methodologies

Determining the isotopic purity and the degree of deuterium enrichment is a critical quality attribute for any deuterated compound. bvsalud.org This ensures its reliability as an internal standard and confirms the success of the synthesis. Advanced analytical techniques are required to provide both qualitative and quantitative information about the deuterium content. rsc.org

Advanced Analytical Techniques for Deuterium Content Determination (e.g., Mass Spectrometry, NMR)

Mass Spectrometry (MS): Mass spectrometry is a primary tool for assessing isotopic purity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly powerful. rsc.orgnih.gov The technique distinguishes between isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge (m/z) ratio. nih.govresearchgate.net For Lidocaine-D10, the molecular weight is increased by approximately 10 Da compared to unlabeled Lidocaine. HRMS can resolve the signals of the unlabeled (d₀), partially deuterated (d₁-d₉), and fully deuterated (d₁₀) species, allowing for the calculation of their relative abundances. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is complementary to MS for characterization.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the replaced proton disappears or is significantly reduced in intensity. For Lidocaine-D10, the signals for the ethyl protons of the diethylamino group would be absent. The integration of any residual proton signals allows for a quantitative estimation of the deuterium incorporation. spectralservice.de

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum where only the deuterated positions are visible. ²H NMR can confirm the location of the deuterium labels and, with proper experimental setup and the use of an internal standard, can be used for quantitative determination of deuterium content (qNMR). spectralservice.degoogle.combio-conferences.org

Table 2: Comparison of Analytical Techniques for Lidocaine-D10 Characterization This table summarizes the application of MS and NMR for the analysis of Lidocaine-D10.

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (HRMS) | Isotopic distribution (d₀-d₁₀), molecular weight confirmation, isotopic purity calculation. nih.govresearchgate.net | High sensitivity, rapid analysis, requires very low sample amount, directly measures mass differences. nih.govresearchgate.net | Provides limited information on the specific location of deuterium atoms (isomer differentiation can be challenging). nih.gov |

| Proton NMR (¹H NMR) | Confirms absence of H at deuterated sites, quantifies residual protons. spectralservice.de | Widely available, provides clear evidence of H/D exchange via signal disappearance. | Indirect measurement of deuterium content, less sensitive for very high isotopic enrichment (>98%). |

| Deuterium NMR (²H NMR) | Directly observes D nuclei, confirms location of labels, allows for quantification (qNMR). bio-conferences.org | Unambiguous detection of deuterium, clean spectrum with few signals. | Lower sensitivity than ¹H NMR, requires longer acquisition times, specialized experimental setup. rug.nl |

Methodological Approaches for Isotopic Purity Evaluation and Quantification

The evaluation of isotopic purity involves quantifying the percentage of the desired deuterated molecule (e.g., d₁₀) relative to all other isotopologues present in the sample.

Quantification using Mass Spectrometry: The isotopic purity is calculated from the mass spectrum by analyzing the ion intensities of the different isotopologues. The process involves:

Acquiring a high-resolution mass spectrum of the sample. almacgroup.com

Identifying and integrating the peak areas for each isotopologue (e.g., [M+H]⁺ for d₀, d₁, d₂...d₁₀). rsc.orgalmacgroup.com

Correcting the observed intensities for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) that contribute to the signals of heavier isotopologues. researchgate.net

Calculating the percentage of isotopic purity for the target molecule (Lidocaine-D10) using the corrected intensities. The purity is typically expressed as the intensity of the d₁₀ peak divided by the sum of intensities of all isotopologue peaks (d₀ through d₁₀). nih.govresearchgate.net

Quantification using NMR (qNMR): Quantitative NMR (qNMR) can be used to determine the degree of deuteration by comparing the integral of a residual proton signal in the analyte with the integral of a certified internal standard of known concentration. google.com Alternatively, ²H qNMR can be performed. In this method, a deuterated internal standard is used, and the integral of the deuterium signal from the analyte is compared to the integral of the standard's deuterium signal. spectralservice.debio-conferences.org This allows for a direct and accurate measurement of the deuterium content at specific sites within the molecule.

Table of Compound Names

| Compound Name |

|---|

| Lidocaine |

| Lidocaine-D10 |

| Lidocaine-D10 Hydrochloride |

| 2,6-dimethylaniline |

| Chloroacetyl chloride |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide |

| Diethyl-d10-amine |

| Potassium Carbonate |

| Hydrochloric Acid |

| Deuterium Oxide (D₂O) |

| Deuterated Trifluoroacetic Acid (CF₃COOD) |

| Lithium Aluminum Deuteride (LiAlD₄) |

| Triethylamine |

| Pyridine |

| Acetone |

| Toluene |

| Paracetamol |

| Fluometuron |

| Chlortoluron |

| Boscalid |

| Procainamide |

| Amisulpride |

| Nemonapride |

| Thiophene |

| Benzothiophene |

| 2-Furancarboxamide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethyl sulfoxide-d6 ([D6]DMSO) |

| Isopropanol-d6 |

| Acetonitrile (B52724) |

| Chloroform |

| Benzene |

| Methanol (B129727) (MeOD) |

| Tamsulosin-d4 |

| Oxybutynin-d5 |

| Eplerenone-d3 |

| Propafenone-d7 |

| Deucravacitinib |

| Diclofenac |

| Edaravone |

| Phenylalanine |

| Tyrosine |

Structural Elucidation and Confirmation of Deuteration Sites

The definitive confirmation of the molecular structure of Lidocaine-D10, particularly the precise location of the ten deuterium atoms, is accomplished through a combination of modern spectroscopic and spectrometric techniques. These analytical methods are essential for verifying the success of the synthetic deuteration process and for ensuring the isotopic purity of the final compound. The formal name for Lidocaine-D10, 2-[di(ethyl-d5)amino]-N-(2,6-dimethylphenyl)-acetamide, indicates that the deuterium labeling is specifically on the two ethyl groups of the diethylamino moiety. caymanchem.com

Spectroscopic Analysis of Lidocaine-D10 (e.g., ¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of Lidocaine-D10. By comparing the spectra of the deuterated compound with its non-deuterated (protium) analogue, the sites of isotopic substitution can be unequivocally identified.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of standard lidocaine, the protons of the diethylamino group produce characteristic signals: a quartet corresponding to the four methylene (-CH₂-) protons and a triplet for the six methyl (-CH₃) protons. chegg.comchemicalbook.com For Lidocaine-D10, the most telling evidence of successful deuteration is the absence of these signals in the ¹H NMR spectrum. lgcstandards.com The substitution of hydrogen with deuterium (a nucleus with a different gyromagnetic ratio and a spin I=1) effectively renders these positions "silent" in ¹H NMR. The remaining signals, corresponding to the aromatic protons and the methyl protons on the phenyl ring, as well as the methylene protons of the acetamide (B32628) backbone, remain largely unchanged, confirming that deuteration occurred exclusively at the desired positions.

Table 1. Comparison of ¹H NMR Spectral Data for Lidocaine and Lidocaine-D10.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the deuteration sites. While the chemical shifts of the non-deuterated carbons in Lidocaine-D10 are nearly identical to those in lidocaine, the signals for the deuterated carbons (from the -N(CD₂CD₃)₂ group) exhibit distinct changes. chemicalbook.comazom.com These carbons show a characteristic multiplet splitting pattern due to coupling with the attached deuterium atoms (C-D coupling). Furthermore, a slight upfield shift (isotopic effect) may be observed for these carbon signals compared to their positions in the protium (B1232500) analogue. The signals for the quaternary carbons of the aromatic ring and the carbonyl carbon remain as singlets with similar chemical shifts. news-medical.netazom.com

Table 2. Comparison of ¹³C NMR Spectral Data for Lidocaine and Lidocaine-D10.

²H NMR Spectroscopy

Deuterium (²H) NMR spectroscopy can be used to directly observe the deuterium nuclei. In the ²H NMR spectrum of Lidocaine-D10, signals would appear at the chemical shifts corresponding to the positions of the ethyl group protons in the ¹H NMR spectrum of unlabeled lidocaine. The presence of these signals provides direct and conclusive evidence of the sites and extent of deuterium incorporation.

Advanced Mass Spectrometric Techniques for Deuterium Localization and Fragmentation Analysis

Analysis of Lidocaine-D10 by electrospray ionization (ESI) mass spectrometry shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 245. nih.govrsc.orgresearchgate.net This is precisely 10 mass units higher than the corresponding ion for non-deuterated lidocaine, which appears at m/z 235. rsc.orgnih.gov This mass shift confirms the incorporation of ten deuterium atoms into the molecule.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the deuterated ion, which provides definitive evidence for the location of the isotopic labels. In the fragmentation of standard lidocaine, a characteristic and abundant product ion is observed at m/z 86. nih.govthomastobin.com This ion corresponds to the cleavage of the amide bond to release the diethylaminomethyl cation, [CH₂N(CH₂CH₃)₂]⁺.

For Lidocaine-D10, the corresponding fragmentation pathway is analyzed. The precursor ion at m/z 245 is selected and subjected to collision-induced dissociation. The resulting major product ion is observed at m/z 96. rsc.org This 10-unit mass shift in the fragment ion (from 86 to 96) perfectly accounts for the presence of ten deuterium atoms on the diethylamino portion of the molecule, forming the [CH₂N(CD₂CD₃)₂]⁺ fragment. This finding unambiguously confirms that the deuteration has occurred exclusively on the two ethyl groups, consistent with the compound's formal name.

Table 3. Key MS/MS Fragmentation Data for Lidocaine and Lidocaine-D10.

Bioanalytical Applications of Lidocaine D10 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. researchgate.net This "isotope-labeled" internal standard is nearly identical to the analyte in its chemical and physical properties. wuxiapptec.com When using a stable isotope-labeled internal standard (SIL-IS) like Lidocaine-D10, it is assumed that the SIL-IS and the analyte will behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comnih.gov

The core principle of IDMS is that any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. nih.gov By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined. acs.org This method effectively corrects for variations in extraction recovery and matrix effects, which are common challenges in bioanalysis. wuxiapptec.com The use of a SIL-IS is widely considered the gold standard for quantitative LC-MS bioanalysis due to its ability to provide high accuracy and precision. wuxiapptec.comuni-muenchen.de

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays Utilizing Lidocaine-D10

The development of robust and reliable LC-MS/MS assays for the quantification of lidocaine (B1675312) and its metabolites frequently employs Lidocaine-D10 as an internal standard. oup.comoup.comfarmaciajournal.comnih.gov These methods are essential for therapeutic drug monitoring and pharmacokinetic studies.

Optimizing the chromatographic method is critical to ensure the accurate quantification of lidocaine using Lidocaine-D10. A key consideration is the potential for a slight difference in retention time between the analyte and its deuterated analog. wuxiapptec.commyadlm.org While often co-eluting, significant separation can lead to differential matrix effects and inaccurate results. myadlm.org

Several studies have detailed successful chromatographic separations. For instance, a method for analyzing lidocaine and its metabolite, monoethylglycinexylidide (B1676722) (MEGX), in serum utilized a BetaBasic-18 column with a mobile phase of aqueous 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. oup.comoup.com Another approach for the simultaneous detection of articaine, lidocaine, and their metabolites in human plasma employed a Kinetex® core-shell analytical column with a gradient elution of 0.1% formic acid in acetonitrile/water. farmaciajournal.com The choice of column, mobile phase composition, and gradient conditions are all crucial for achieving good peak shape, resolution, and minimizing run time. oup.comfarmaciajournal.comlww.com

Interactive Table: Chromatographic Conditions for Lidocaine Analysis using Lidocaine-D10

| Parameter | Method 1 oup.comoup.com | Method 2 farmaciajournal.com | Method 3 lww.com |

| Column | BetaBasic-18 (150 x 2.1 mm, 5 µm) | Kinetex® (100 x 3.0 mm, 1.7 µm) | Kinetex Core-Shell (100 x 2.1 mm, 2.6µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile/Water (10:90, v/v) | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile/Water (90:10, v/v) | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min | 0.25 mL/min | 0.2 mL/min |

| Column Temp. | 30°C | 28°C | 30°C |

The mass spectrometer settings are optimized to ensure sensitive and specific detection of both lidocaine and Lidocaine-D10. This is typically achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and monitoring specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). oup.comfarmaciajournal.comlww.com

For lidocaine, a common transition monitored is m/z 235.1 → 86.2. farmaciajournal.comlww.comescholarship.org For Lidocaine-D10, the corresponding transition is m/z 245.1 → 96.2. farmaciajournal.comescholarship.org The selection of these specific transitions enhances the selectivity of the assay by minimizing interference from other compounds in the biological matrix. nih.gov Optimization of parameters such as collision energy, declustering potential, and source temperature is crucial for maximizing the signal intensity of the target ions. oup.comfarmaciajournal.comlww.com

Interactive Table: Mass Spectrometric Parameters for Lidocaine and Lidocaine-D10

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Lidocaine | 235.2 | 86.1 | 17 | oup.com |

| Lidocaine | 235.05 | 86.19 | 18 | farmaciajournal.com |

| Lidocaine | 235 | 86 | Optimized | lww.com |

| Lidocaine-D10 | 245.05 | 96.19 | 18 | farmaciajournal.com |

| Lidocaine-D10 | 244 | 96 | Optimized | lww.com |

Chromatographic Method Optimization for Deuterated Analogs in Complex Matrices

Validation of Bioanalytical Methods Incorporating Lidocaine-D10

Method validation is a critical step to ensure that the analytical method is reliable and reproducible for its intended purpose. When using a stable isotope internal standard like Lidocaine-D10, specific validation parameters must be assessed. oup.comoup.comfarmaciajournal.comnih.gov

The use of a stable isotope-labeled internal standard simplifies some aspects of validation but also introduces specific considerations. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area) over a defined range. oup.comfarmaciajournal.com Studies have shown excellent linearity for lidocaine assays using Lidocaine-D10, with correlation coefficients (r²) greater than 0.99. oup.comfarmaciajournal.com

Accuracy and Precision: The accuracy of the method refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. farmaciajournal.com Methods using Lidocaine-D10 have demonstrated high accuracy (typically within 15% of the nominal value) and precision (with coefficients of variation ≤15%). oup.comfarmaciajournal.com

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. oup.comfarmaciajournal.com The use of MRM transitions provides high selectivity. oup.com

Carry-over: This assesses the potential for residual analyte from a high-concentration sample to affect the measurement of a subsequent low-concentration sample. farmaciajournal.com

Matrix effects occur when components in the biological matrix (e.g., serum, plasma, urine) suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. researchgate.net Recovery refers to the efficiency of the extraction process. oup.com

A key advantage of using a deuterated internal standard like Lidocaine-D10 is its ability to compensate for matrix effects. wuxiapptec.com Since the analyte and the internal standard have very similar physicochemical properties, they are expected to experience similar degrees of ion suppression or enhancement. wuxiapptec.com

Studies have demonstrated the effectiveness of Lidocaine-D10 in compensating for matrix effects in various biological matrices, including serum, plasma, and urine. oup.comfarmaciajournal.comnih.gov For example, one study found that the matrix effects for lidocaine, when corrected with Lidocaine-D10, ranged from 99% to 104%, indicating efficient compensation by the internal standard. oup.com Absolute recoveries for lidocaine are often greater than 75%. oup.comoup.com

Stability Studies of Lidocaine-D10 in Various Bioanalytical Sample Types and Storage Conditions

The reliability of any internal standard hinges on its stability throughout the sample handling and analysis process. The ICH M10 guidance on bioanalytical method validation underscores the importance of assessing the stability of reference and internal standards. bioanalysis-zone.com

Research has demonstrated the stability of Lidocaine-D10 under various conditions. Stock solutions of Lidocaine-D10 prepared in methanol (B129727) have been shown to be stable for at least 6 months when stored at approximately -20°C. oup.com Working solutions in methanol are stable for at least 7 days at the same temperature. oup.com

In biological matrices, the stability of the analyte and the internal standard is equally crucial. Studies have shown that lidocaine and its metabolite, monoethylglycinexylidide (MEGX), are stable in plasma samples for up to 90 days when stored at 4°C and for 6 months at -20°C. researchgate.net While specific long-term stability data for Lidocaine-D10 in various biomatrices is not always explicitly detailed in every study, its widespread and successful use as an internal standard in validated methods implies its stability under the tested conditions. For instance, a robust LC-MS/MS method for determining lidocaine and MEGX in bovine serum, plasma, urine, and milk utilized Lidocaine-D10 as the internal standard, with the validation process confirming the method's accuracy and precision, which inherently relies on the stability of the internal standard. oup.comresearchgate.net

Forced degradation studies on lidocaine HCl have shown it to be stable under hydrolysis, oxidation, photolysis, and dry heat conditions, suggesting the core structure of the molecule is robust. nih.gov This inherent stability likely extends to its deuterated analogue, Lidocaine-D10.

The following table summarizes the stability of Lidocaine and its deuterated internal standard under different storage conditions as reported in various studies.

| Compound/Standard | Matrix | Storage Temperature | Duration of Stability |

| Lidocaine-D10 | Methanol (Stock Solution) | -20°C | 6 months oup.com |

| Lidocaine-D10 | Methanol (Working Solution) | -20°C | 7 days oup.com |

| Lidocaine & MEGX | Plasma | 4°C | 90 days researchgate.net |

| Lidocaine & MEGX | Plasma | -20°C | 6 months researchgate.net |

Applications in Pre-clinical and In Vitro Research Model Bioanalysis

The transition from preclinical to clinical studies requires robust bioanalytical methods to ensure data continuity and reliability. worldwide.com Lidocaine-D10 plays a significant role in the bioanalysis of samples from preclinical animal studies and in vitro research models.

Quantification of Lidocaine and Metabolites in Biological Matrices from Animal Studies

Lidocaine-D10 is instrumental in the accurate quantification of lidocaine and its metabolites in biological samples from animal studies, which is essential for understanding the pharmacokinetics of the drug. researchgate.neteuropa.eu For instance, a validated LC-MS/MS method was developed for the determination of lidocaine and its metabolite, MEGX, in the serum of various animal species, including cattle, dogs, and horses, using Lidocaine-D10 as the internal standard. researchgate.netnih.gov This method demonstrated good linearity and precision, with a limit of quantification of 1 ng/mL for both analytes in serum. researchgate.netnih.gov

Another study developed and validated a sensitive HPLC-MS/MS method for the determination of lidocaine in rat skin and plasma, also employing Lidocaine-D10 as the internal standard. researchgate.net This method was successfully applied to measure lidocaine concentrations after the application of a medicated patch. researchgate.net The use of Lidocaine-D10 ensures the accuracy of these measurements, which are critical for assessing drug delivery and distribution in preclinical models. researchgate.net

The following table presents data from a study on the quantification of lidocaine in rat skin and plasma, highlighting the performance of the analytical method using Lidocaine-D10.

| Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (Intra- and Inter-day, %) | LLOQ (ng/mL) |

| Rat Skin Homogenate | 10.0–200.0 | 94.1–105.5 | ≤4.2 | 10 researchgate.net |

| Rat Plasma | 0.025–2 | 96.2–104.8 | ≤12.4 | 0.025 researchgate.net |

Utility in In Vitro Assay Development and Compound Quantification in Research Settings

In vitro assays are fundamental in early drug discovery and development for screening compounds and elucidating mechanisms of action. raps.org The accurate quantification of test compounds in these assays is paramount. Lidocaine-D10 serves as a reliable internal standard in the development and validation of in vitro assays. For example, in studies investigating the in vitro percutaneous absorption of lidocaine, Lidocaine-D10 can be used to ensure the precise measurement of the drug that has permeated through a skin model. researchgate.net

Furthermore, in vitro metabolism studies, often using liver microsomes or S9 fractions, are conducted to identify potential metabolites of a drug candidate. europa.eu In such studies, Lidocaine-D10 can be used as an internal standard to quantify the parent drug (lidocaine) and its generated metabolites, providing valuable data on the metabolic stability and pathways of the drug. assumption.edu The use of a stable isotope-labeled internal standard like Lidocaine-D10 is crucial for mitigating matrix effects and ensuring the accuracy of the results in these complex in vitro systems. oup.com

The development of sensitive analytical methods is key for these in vitro studies. For instance, an HPLC method was developed for the quantification of lidocaine in aqueous media for in vitro release studies, demonstrating the importance of precise analytical techniques in this research area. scielo.br The integration of Lidocaine-D10 into such methods would further enhance their accuracy and reliability.

Investigation of Metabolic Pathways and Kinetic Isotope Effects Using Lidocaine D10

Application of Stable Isotope Tracers in Drug Metabolism Research

The use of stable, non-radioactive isotopes has become an indispensable technique in drug metabolism studies. scitechnol.com Unlike their radioactive counterparts, stable isotopes pose no health risks to researchers or subjects, making them particularly suitable for a wide range of biomedical research applications. scitechnol.comresearchgate.net By labeling a drug molecule with a stable isotope such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track its metabolic fate within a biological system. scitechnol.comnih.gov

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used to detect and quantify stable isotope-labeled compounds and their metabolites. nih.gov These techniques allow for the selective detection of the labeled molecules with high sensitivity and specificity. researchgate.net The use of stable isotope tracers facilitates the determination of metabolic pathways, the identification of metabolites, and the assessment of drug-drug interactions. scitechnol.com This information is crucial for optimizing drug dosage and ensuring drug safety. scitechnol.com

In Vitro Metabolic Stability Studies with Lidocaine-D10

In vitro models are essential for studying the biotransformation of xenobiotics like lidocaine (B1675312) and for providing data to predict their kinetic behavior in vivo. researchgate.net Lidocaine-D10 is utilized in these studies to investigate its metabolic stability and to identify the enzymes and pathways involved in its breakdown.

The liver is the primary site of lidocaine metabolism. pfizermedicalinformation.compharmgkb.org In vitro studies using subcellular fractions of liver cells, such as microsomes and cytosol, as well as whole hepatocyte systems, are employed to simulate this process. researchgate.netnih.gov Microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are particularly important for studying the oxidative metabolism of drugs. nih.govliposuction101.com

Studies have shown that the N-de-ethylation of lidocaine, a major metabolic pathway, is catalyzed by CYP enzymes in liver microsomes. nih.gov The use of deuterated lidocaine, such as Lidocaine-d4 and Lidocaine-d6, in rat liver microsomes has helped to probe the mechanism of this oxidative N-de-ethylation. nih.gov These studies have revealed kinetic isotope effects, providing insights into the rate-determining steps of the reaction. nih.gov

Research using bovine liver S9 fractions and precision-cut liver slices (PCLSs) has demonstrated the conversion of lidocaine to its metabolites, monoethylglycinexylidide (B1676722) (MEGX) and 2,6-dimethylaniline (B139824) (DMA). researchgate.net These in vitro systems help to confirm metabolic pathways observed in vivo. researchgate.net

Isotopic labeling with Lidocaine-D10 is a powerful strategy for identifying and profiling the metabolites of lidocaine. When a biological sample is analyzed by mass spectrometry, the deuterated metabolites exhibit a characteristic mass shift compared to their unlabeled counterparts, making them easily distinguishable from endogenous molecules. nih.gov

This technique has been used to quantify lidocaine and its metabolites in human plasma and urine. nih.gov By adding deuterated analogs of the expected metabolites as internal standards, researchers can accurately measure the concentrations of the metabolites formed from the administered lidocaine. nih.gov Major metabolites of lidocaine identified through these methods include MEGX, glycinexylidide (B194664) (GX), 3-hydroxylidocaine, and 4-hydroxy-2,6-dimethylaniline. pfizermedicalinformation.compharmgkb.orgnih.gov

The table below summarizes the major metabolites of lidocaine and the primary enzymes involved in their formation.

| Metabolite | Formation Pathway | Primary Enzymes |

| Monoethylglycinexylidide (MEGX) | Oxidative N-de-ethylation | CYP1A2, CYP3A4 pharmgkb.org |

| Glycinexylidide (GX) | Further N-de-ethylation of MEGX | CYP1A2, CYP3A4 liposuction101.com |

| 3-Hydroxylidocaine | Ring hydroxylation | CYP2D subfamily nih.gov |

| 4-Hydroxy-2,6-dimethylaniline | Hydroxylation of 2,6-xylidine | CYP2E1 pharmgkb.org |

| 2,6-Dimethylaniline (DMA) | Hydrolysis of MEGX | Carboxylesterase (CES1) researchgate.netpharmgkb.org |

Enzymatic Biotransformation in Subcellular Fractions (e.g., Microsomal, Cytosolic) and Hepatocyte Systems

Elucidation of Metabolic Pathways in Animal Models with Lidocaine-D10

Animal models are crucial for understanding the in vivo metabolism and pharmacokinetics of drugs before they are administered to humans. Lidocaine-D10 is used in these pre-clinical studies to trace the drug's journey through the body.

Pharmacokinetic studies in animal models such as rats, dogs, horses, and cattle help to determine the absorption, distribution, metabolism, and excretion (ADME) of lidocaine. researchgate.netnih.govunimi.itnih.gov The use of Lidocaine-D10 as an internal standard in these studies allows for accurate quantification of lidocaine and its metabolites in biological samples like plasma and tissues. nih.govcaymanchem.com

For example, a study in horses receiving a palmar digital nerve block with lidocaine used d10-lidocaine as an internal standard to measure the concentrations of lidocaine and its metabolites in serum and urine. nih.gov This allowed for the determination of pharmacokinetic parameters such as the maximum concentration (Cmax) and terminal half-life. nih.gov Similarly, studies in dogs have investigated the pharmacokinetics of lidocaine and its active metabolite MEGX after intra-articular administration. unimi.it

The table below presents a summary of pharmacokinetic parameters of lidocaine in different animal species.

| Species | Route of Administration | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Reference |

| Dog | Intra-articular | 1.27 ± 0.81 | 1.17 ± 1.40 | - | unimi.it |

| Horse | Subcutaneous (nerve block) | - | 0.25 - 0.5 | 3.78 (mean) | nih.gov |

| Goat | Subcutaneous (nerve block) | 2.12 ± 0.81 | 0.33 ± 0.11 | 1.71 ± 0.51 | mdpi.com |

| Rat | - | - | - | - | nih.gov |

Note: Data may not be directly comparable due to different study designs and methodologies.

Tracer studies using isotopically labeled lidocaine are employed to investigate the excretion and distribution of its metabolites in research animals. By analyzing urine, feces, and various tissues, researchers can determine the primary routes of elimination and identify where the drug and its metabolites accumulate.

A study in dairy cows treated with lidocaine investigated the presence of lidocaine and its metabolites, including DMA, in milk and edible tissues. researchgate.net Labeled standards, including Lidocaine-D10, were used for the accurate quantification of these compounds. researchgate.net Such studies are vital for ensuring food safety when drugs are used in food-producing animals.

Quantification of lidocaine metabolites in human urine after oral administration revealed that a significant portion of the dose is excreted as 4-hydroxy-2,6-dimethylaniline. nih.gov Similar studies in rhesus monkeys have also contributed to understanding the metabolic fate of lidocaine. nih.gov

Pre-clinical Pharmacokinetic and Metabolic Profiling in Non-Human Species

Analysis of Kinetic Isotope Effects (KIE) in Lidocaine Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.com In the context of Lidocaine metabolism, substituting hydrogen with deuterium can reveal crucial details about the reaction's mechanism, particularly the rate-determining steps. libretexts.org

The theoretical foundation for understanding KIE in enzymatic reactions is largely built upon Transition State Theory (TST). numberanalytics.com TST posits that for a reaction to occur, reactants must pass through a high-energy transition state. The rate of the reaction is dependent on the energy difference between the reactants and this transition state.

When a hydrogen atom is replaced by a heavier deuterium atom, the mass of the nucleus is doubled. wikipedia.org This increased mass leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. Consequently, the zero-point energy (ZPE) of the C-D bond is lower than that of the C-H bond. If the bond to the isotope is broken or significantly altered in the rate-determining step of the reaction, a higher activation energy will be required for the deuterated compound, resulting in a slower reaction rate. This is known as a primary kinetic isotope effect. libretexts.org

The magnitude of the KIE, typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD), provides information about the transition state. numberanalytics.com A significant primary KIE (typically >2) suggests that the C-H bond is being broken in the rate-determining step. libretexts.org Conversely, a KIE close to 1 indicates that C-H bond cleavage is not involved in the rate-limiting step. acs.org

Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond breaking but is located near the reaction center. libretexts.org These effects are generally smaller and can provide information about changes in hybridization or steric environment at the transition state.

In some enzymatic reactions, particularly those involving hydrogen transfer, quantum mechanical tunneling can play a significant role. numberanalytics.comresearchgate.net Tunneling allows a particle to pass through an energy barrier rather than over it. Since lighter isotopes tunnel more readily, this can lead to unusually large KIE values. numberanalytics.com

Studying the KIE in Lidocaine metabolism typically involves in vitro experiments using human liver microsomes, which contain the cytochrome P450 (CYP) enzymes responsible for its metabolism, primarily CYP3A4 and to a lesser extent, CYP1A2. ontosight.ainih.gov

A common experimental setup involves the following steps:

Incubation: Lidocaine and Lidocaine-D10 are incubated separately with human liver microsomes in the presence of necessary cofactors like NADPH.

Metabolite Quantification: The formation of key metabolites, such as monoethylglycinexylidide (MEGX), is measured over time. nih.gov This is often accomplished using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Kinetic Parameter Determination: The rates of metabolite formation for both the deuterated and non-deuterated Lidocaine are determined. This allows for the calculation of key kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant).

KIE Calculation: The KIE is calculated as the ratio of the Vmax values for Lidocaine and Lidocaine-D10 (kH/kD).

To ensure the reliability of the results, it is crucial to use highly pure deuterated compounds and electrolytes to avoid interference from impurities. arxiv.orgarxiv.org

A study on the N-deethylation of Lidocaine used derivatives labeled with deuterium at the alpha-methylene (lidocaine-d4) and beta-methyl (lidocaine-d6) positions of the terminal amino group. nih.gov The reaction rates were determined by colorimetrically measuring the formation of acetaldehyde. nih.gov

| Parameter | Lidocaine-d4 (alpha-methylene substitution) | Lidocaine-d6 (beta-methyl substitution) |

| kH/kD | 1.49 ± 0.11 | 1.52 ± 0.10 |

| KmD/KmH | 1.23 | 0.92 |

| Data from a study on the oxidative N-deethylation of deuterated lidocaine by rat liver microsomes. nih.gov |

The interpretation of KIE data provides significant insights into the mechanism of Lidocaine metabolism. The primary metabolic pathway for Lidocaine is N-dealkylation to form MEGX. ontosight.aimdpi.com

Deuterium substitution on the terminal methyl groups also showed a kH/kD of 1.52. nih.gov This is considered a secondary isotope effect and can be attributed to hyperconjugation in the transition state. libretexts.orgnih.gov

The observed KIEs help to construct a more detailed picture of the enzymatic reaction. For Lidocaine's N-deethylation, the data supports a mechanism where the initial attack by the CYP450 enzyme involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen. The magnitude of the KIE suggests that this step is at least partially rate-limiting.

It is important to note that the absence of a significant KIE does not necessarily mean that C-H bond cleavage is not occurring. For example, in the para-hydroxylation of propofol, another anesthetic, no isotopic effect was observed, indicating that the C-H bond cleavage is not the rate-limiting step in that particular metabolic pathway. acs.org

The use of deuterated analogs like Lidocaine-D10 is a powerful method for elucidating metabolic pathways and understanding the intricacies of enzyme mechanisms. escholarship.org The data derived from these studies are crucial for predicting potential drug-drug interactions and for the development of new chemical entities with improved pharmacokinetic profiles.

Mechanistic Research and Advanced Spectroscopic Studies

Utilizing Deuteration for Mechanistic Elucidation of Drug-Target Interactions

The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, is a valuable technique for understanding the intricate mechanisms of how a drug interacts with its biological target. aquigenbio.com This isotopic labeling does not significantly alter the molecule's shape, size, or electronic properties, yet it provides a powerful probe for detailed mechanistic studies. musechem.comnih.gov

Probing Binding Sites and Conformational Changes through Isotopic Labeling

Isotopic labeling with deuterium allows researchers to track the behavior of specific parts of a molecule. By selectively placing deuterium atoms on a drug molecule like lidocaine (B1675312), scientists can investigate which parts of the molecule are crucial for binding to its target protein. aquigenbio.com This approach helps in identifying the precise binding site and understanding the conformational changes that may occur in both the drug and the protein upon interaction. enzymlogic.com Techniques like hydrogen-deuterium exchange coupled with mass spectrometry (HDX-MS) are particularly powerful in this regard, as they can reveal changes in the protein's structure when a ligand is bound. acs.org

The underlying principle is that the stability of carbon-deuterium (C-D) bonds is greater than that of carbon-hydrogen (C-H) bonds. musechem.com This difference, known as the kinetic isotope effect, can influence the rate of metabolic reactions, and while not the primary focus here, it highlights the subtle yet significant impact of deuteration. aquigenbio.commusechem.com In the context of drug-target interactions, this isotopic substitution can provide a "silent" label to monitor the drug's behavior without perturbing the interaction itself.

Application in Ligand-Protein Interaction Studies (e.g., NMR, SPR where deuterium is relevant)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of isotopic labeling. The presence of deuterium can simplify complex proton (¹H) NMR spectra, reducing signal overlap and allowing for a clearer interpretation of molecular structures and interactions. researchgate.net For larger proteins, where spectral crowding is a significant issue, uniform or selective deuteration is often a prerequisite for successful NMR studies. nih.gov

In the context of Lidocaine-D10, NMR can be used to study its interaction with target proteins, such as voltage-gated sodium channels. caymanchem.commedchemexpress.commedchemexpress.com By comparing the NMR spectra of the protein in the presence and absence of Lidocaine-D10, researchers can pinpoint the amino acid residues involved in the binding and characterize the structural changes that occur. researchgate.net While Surface Plasmon Resonance (SPR) does not directly detect deuterium, the use of deuterated ligands in conjunction with other techniques can provide a more comprehensive understanding of the binding kinetics and thermodynamics that SPR measures.

Advanced NMR Spectroscopy of Lidocaine-D10 and Related Analogs

Advanced NMR techniques offer a window into the structural and dynamic properties of molecules in both solution and solid states. The use of deuterated compounds like Lidocaine-D10 significantly enhances the power of these methods.

Deuterium NMR (²H NMR) for Structural and Dynamic Insights in Solution and Solid State

Deuterium (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei. illinois.edu It is highly sensitive to the local environment and molecular motion. illinois.eduresearchgate.net In the solid state, the line shape of the ²H NMR signal provides detailed information about the type and rate of molecular motions. illinois.eduresearchgate.net For a molecule like Lidocaine-D10, ²H NMR can reveal the dynamics of the deuterated ethyl groups, providing insights into their flexibility and interaction with the surrounding environment, both in a crystalline form and when bound to a target. researchgate.net

Applications in Multi-dimensional NMR for Complex Molecular Systems

The complexity of biological systems often requires the use of multi-dimensional NMR experiments to resolve individual signals. researchgate.net Isotopic labeling, including deuteration, is crucial for these advanced techniques. For instance, a two-dimensional ²H-¹H correlation spectrum can reveal the spatial proximity between deuterium and proton nuclei, helping to elucidate the three-dimensional structure of a molecule or a protein-ligand complex. chemrxiv.org

The use of deuteration in combination with ¹³C and ¹⁵N labeling has become a standard strategy for studying the structure and dynamics of large proteins and their complexes. In the case of Lidocaine-D10, multi-dimensional NMR experiments could be designed to transfer magnetization between the deuterium nuclei of the ligand and the protons of the protein's binding pocket, providing direct evidence of their interaction and a detailed map of the binding interface.

Mass Spectrometry-Based Mechanistic Investigations

Mass spectrometry (MS) is a highly sensitive analytical technique that is widely used in pharmaceutical research. Lidocaine-D10 is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of lidocaine in biological samples. caymanchem.comclearsynth.comcerilliant.com The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for accurate and precise quantification. nih.govresearchgate.net

Beyond its role as an internal standard, Lidocaine-D10 can be used in mechanistic studies involving mass spectrometry. For example, in hydrogen-deuterium exchange mass spectrometry (HDX-MS), the exchange rates of amide protons in a protein with deuterium from a solvent are measured. acs.org The binding of a ligand like lidocaine can protect certain regions of the protein from this exchange, and the use of Lidocaine-D10 can help in dissecting the specific interactions.

In fragmentation studies within a mass spectrometer, the presence of deuterium can help in elucidating fragmentation pathways. The mass difference between deuterated and non-deuterated fragments can provide valuable information about the structure of the molecule and its metabolites.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Applications in Context

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins and their interactions with ligands. ucr.ac.cr The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a deuterated solvent. The rate of this exchange is sensitive to the local solvent accessibility and hydrogen bonding network of the protein, providing a detailed map of its structural organization and flexibility.

While direct experimental studies detailing the use of Lidocaine-D10 in HDX-MS for mechanistic research are not extensively documented in publicly available literature, the principles of HDX-MS allow for a clear theoretical application. In a typical protein-ligand interaction study using HDX-MS, the binding of a ligand is expected to alter the conformational dynamics of the protein, leading to changes in the deuterium uptake pattern in the binding site and potentially in allosterically coupled regions.

The use of a deuterated ligand like Lidocaine-D10 in such an experiment would not be for tracking the ligand itself, but rather to serve as a stable, non-interfering partner in a complex analytical setup. For instance, in a competitive binding assay, Lidocaine-D10 could be used alongside other non-deuterated ligands to dissect binding epitopes and understand the mechanism of action of novel drug candidates that target the same protein.

Furthermore, the stability of the deuterium labels on the N-diethyl groups of Lidocaine-D10 is a key feature. caymanchem.com These C-D bonds are not readily exchangeable under the conditions of a typical HDX-MS experiment, which focuses on the exchange of N-H protons. This ensures that the isotopic signature of Lidocaine-D10 remains intact throughout the analysis, preventing any confounding of the mass spectral data.

Table 1: Theoretical Application of Lidocaine-D10 in an HDX-MS Competitive Binding Assay

| Experimental Step | Description | Role of Lidocaine-D10 |

| Apo-protein Analysis | The target protein is incubated in a deuterated buffer to establish a baseline deuterium uptake profile. | Not directly involved. |

| Protein-Ligand Complex Analysis | The target protein is pre-incubated with a non-deuterated ligand of interest before exposure to the deuterated buffer. | Not directly involved. |

| Competitive Binding Analysis | The target protein is incubated with both the non-deuterated ligand and Lidocaine-D10 before the deuterium exchange experiment. | Acts as a competitor to the primary ligand, helping to elucidate the binding site and affinity. |

| Data Analysis | The deuterium uptake of the protein in the presence of the ligand(s) is compared to the apo-state. Regions of the protein with reduced deuterium uptake are identified as interaction sites. | The presence of Lidocaine-D10 would modulate the changes in deuterium uptake induced by the primary ligand, providing information on the competitive nature of the binding. |

Fragmentation Pathways and Isotopic Signatures in MS/MS for Structural Information

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of molecules. In MS/MS, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

The fragmentation of lidocaine is well-characterized. Upon electrospray ionization in positive mode, lidocaine forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 235.1. The most prominent fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the highly stable diethylamino fragment at m/z 86.1. uliege.be

For Lidocaine-D10, where the ten hydrogen atoms on the two ethyl groups of the diethylamino moiety are replaced with deuterium, the fragmentation pattern is analogous but with a predictable mass shift. The protonated molecule of Lidocaine-D10, [M+H]⁺, is observed at m/z 245.1. nih.govfarmaciajournal.com The key fragmentation event still results in the formation of the diethylamino fragment; however, due to the ten deuterium atoms, this fragment appears at m/z 96.1. farmaciajournal.com This +10 Da mass shift from the unlabeled fragment provides an unambiguous isotopic signature for Lidocaine-D10.

Table 2: Comparison of Precursor and Product Ions for Lidocaine and Lidocaine-D10 in MS/MS

| Compound | Precursor Ion (m/z) | Key Product Ion (m/z) | Structure of Key Product Ion |

| Lidocaine | 235.1 | 86.1 | [CH₂=N⁺(CH₂CH₃)₂] |

| Lidocaine-D10 | 245.1 | 96.1 | [CD₂=N⁺(CD₂CD₃)₂] |

This distinct isotopic signature is fundamental to the use of Lidocaine-D10 as an internal standard in quantitative mass spectrometry. By spiking a known amount of Lidocaine-D10 into a sample, the concentration of unlabeled lidocaine can be accurately determined by comparing the signal intensities of their respective fragmentation transitions (e.g., m/z 235.1 → 86.1 for lidocaine and m/z 245.1 → 96.1 for Lidocaine-D10). farmaciajournal.com This method effectively corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy in analytical measurements.

Lidocaine D10 As a Reference Material and Standard in Chemical Research

Role in Quality Control and Quality Assurance in Pharmaceutical and Bioanalytical Research

In the highly regulated field of pharmaceutical and bioanalytical research, quality control (QC) and quality assurance (QA) are paramount to ensure the reliability and accuracy of analytical data. worldpharmatoday.commsh.org Lidocaine-D10 plays a pivotal role in these processes. As an internal standard, it is added in a known quantity to samples before preparation and analysis. oup.com This allows for the correction of any variability that may occur during sample extraction, handling, and instrument analysis, thereby enhancing the precision and accuracy of the measurement of lidocaine (B1675312) concentrations. oup.comnih.gov

The use of a stable isotope-labeled internal standard like Lidocaine-D10 is a hallmark of robust bioanalytical method development. nih.gov It helps to mitigate matrix effects, which are a common source of error in the analysis of complex biological samples such as plasma, serum, and urine. oup.comresearchgate.net By compensating for these variations, Lidocaine-D10 ensures that the generated data is a true representation of the analyte concentration, which is a fundamental requirement for quality assurance in preclinical and clinical studies. worldpharmatoday.compharmanow.live

Key Applications of Lidocaine-D10 in QC/QA:

Method Validation: Used to validate the accuracy, precision, and linearity of analytical methods for lidocaine quantification. oup.com

Routine Sample Analysis: Incorporated into the standard operating procedures (SOPs) for the routine analysis of study samples to ensure ongoing data quality.

Impurity Testing: Reference standards for lidocaine impurities are crucial for product development, quality control, and stability studies. synzeal.com

Development and Certification as a Pharmaceutical Reference Standard

The development of Lidocaine-D10 as a pharmaceutical reference standard involves a meticulous process of synthesis, purification, and characterization. Manufacturers of certified reference materials (CRMs) follow stringent quality management systems, often adhering to international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. tusnovics.pl

The certification process involves a comprehensive characterization of the material to establish its identity, purity, and concentration. caymanchem.comtusnovics.pl This is achieved through a battery of analytical techniques, which may include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the positions of deuterium (B1214612) labeling.

Mass Spectrometry (MS): To determine the molecular weight and the degree of isotopic enrichment. bioscience.co.uk

Chromatography (HPLC, GC): To assess chemical purity by separating the main compound from any impurities.

A Certificate of Analysis (CoA) accompanies the certified reference material, providing detailed information about its properties and the methods used for its characterization. labmix24.com This documentation is essential for laboratories to demonstrate the traceability of their measurements to a recognized standard.

Table 1: Typical Specifications for a Lidocaine-D10 Certified Reference Material

| Property | Specification | Source |

| Chemical Formula | C14H12D10N2O | caymanchem.combioscience.co.uk |

| Molecular Weight | ~244.4 g/mol | caymanchem.combioscience.co.uk |

| CAS Number | 851528-09-1 | caymanchem.comcerilliant.com |

| Chemical Purity | ≥98% | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d10) | caymanchem.combioscience.co.uk |

| Format | Crystalline solid or solution in a certified solvent | caymanchem.comsigmaaldrich.com |

Importance in Inter-laboratory Comparability and Method Transfer for Reproducibility

The use of a well-characterized and certified reference standard like Lidocaine-D10 is fundamental for achieving inter-laboratory comparability. When different laboratories analyze the same sample, the use of a common, high-quality reference material helps to minimize discrepancies in results that could arise from using different in-house or poorly characterized standards.

This is particularly critical in large, multi-center clinical trials or in situations where analytical methods are transferred between different laboratories. Method transfer, the process of demonstrating that a method developed in one laboratory can be successfully executed by another, relies heavily on the use of identical reference materials to ensure that the results are reproducible and reliable, regardless of where the analysis is performed. The availability of Lidocaine-D10 as a CRM from various commercial suppliers facilitates this process. biocompare.comcerilliant.comsigmaaldrich.com

Applications in Research Laboratory Accreditation and Proficiency Testing Schemes

Accreditation bodies, such as those adhering to ISO/IEC 17025 for testing and calibration laboratories, require that laboratories use appropriate reference materials to ensure the validity of their results. tusnovics.pl The use of certified Lidocaine-D10 demonstrates a laboratory's commitment to quality and traceability of measurements.

Furthermore, Lidocaine-D10 is utilized in proficiency testing (PT) schemes. aocs.org In these programs, a PT provider sends identical samples containing an unknown concentration of lidocaine to multiple participating laboratories. The laboratories analyze the samples and report their results back to the provider. By using a certified reference material like Lidocaine-D10 as an internal standard, laboratories can have greater confidence in the accuracy of their reported values. The results of the PT scheme are then used to assess the laboratory's performance and identify any potential areas for improvement. aocs.org

Future Directions and Emerging Research Avenues for Deuterated Lidocaine Analogs

Advancements in Deuteration Technologies and Synthetic Efficiency

The synthesis of deuterated compounds, including Lidocaine-D10, has been significantly propelled by advancements in deuteration technologies. These developments are crucial for improving the efficiency and selectivity of deuterium (B1214612) incorporation into organic molecules. researchgate.net Historically, the synthesis of stable isotope-labeled compounds involved either the use of commercially available precursors already containing the isotope or through hydrogen/deuterium exchange reactions. symeres.com

Recent breakthroughs have focused on more efficient and site-selective methods. researchgate.netnih.gov Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are at the forefront of these advancements. researchgate.net For instance, transition metal-catalyzed reactions and photocatalytic deuterium addition are gaining prominence due to their mild reaction conditions, which are compatible with sensitive functional groups often found in pharmaceutical compounds. assumption.edu Specifically, methods for deuterating pyridines and diazines have been developed by converting them into phosphonium (B103445) salts, which then react with heavy water (D2O). assumption.edu

These modern synthetic strategies are moving away from harsh conditions and are enabling the creation of deuterated compounds with greater precision and higher yields. The continuous refinement of these techniques is expected to make the synthesis of complex deuterated molecules like Lidocaine-D10 more cost-effective and accessible for broader research applications. anr.fr

Expanded Applications in Systems Biology and Multi-omics Research Methodologies

Deuterated compounds like Lidocaine-D10 are invaluable tools in systems biology and multi-omics research, which involve the comprehensive analysis of biological systems. Stable isotope labeling, using isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is instrumental in tracing and understanding complex biological and chemical processes. symeres.com

In metabolomics, a key area of multi-omics, stable isotope labeling helps in identifying metabolites and elucidating metabolic pathways. nih.gov Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) use deuterated or other isotopically labeled amino acids to quantify changes in protein abundance between different cell populations, providing insights into cellular regulation and disease mechanisms. proteogenix.scienceeurekalert.org This approach has been successfully applied to study various diseases, including cancer. eurekalert.org

The use of deuterated standards in mass spectrometry-based metabolomics allows for the absolute quantification of metabolites, a crucial aspect for understanding metabolic fluxes. nih.gov By tracing the incorporation of deuterium from labeled precursors into various metabolites, researchers can map the flow of atoms through metabolic networks, offering a dynamic view of cellular metabolism that is not achievable with label-free methods. nih.govcreative-proteomics.com This capability is expanding our understanding of how metabolic pathways are altered in disease states, aiding in the development of targeted therapies. creative-proteomics.com

Integration with Computational Modeling and Machine Learning in Drug Discovery Research Methodologies

The integration of computational modeling and machine learning (ML) with experimental data from deuterated compounds is revolutionizing drug discovery. alfa-chemistry.com Advanced computational tools are now used to predict the effects of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com

Key applications of computational approaches include:

Pharmacokinetic Simulations: Predicting how deuterium substitution will alter a drug's behavior in the body. alfa-chemistry.com

Molecular Dynamics Studies: Understanding how the increased mass of deuterium affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.comfugaku100kei.jp

Virtual Screening: Rapidly evaluating numerous potential deuteration sites on a molecule to identify the most promising candidates for synthesis and experimental testing. alfa-chemistry.com

Machine learning, a subset of artificial intelligence (AI), is being employed to analyze the vast datasets generated from multi-omics studies, including those using isotopically labeled compounds. acs.org ML algorithms can identify patterns in complex biological data to predict the bioactivity of compounds and prioritize drug candidates. acs.org A notable development is the ML-Flux framework, which uses deep learning to determine metabolic fluxes from isotope labeling patterns, significantly accelerating the process compared to traditional methods. nih.govbiorxiv.org This synergy between experimental isotopic labeling and advanced computational analysis is accelerating the design of new and improved therapeutic agents. eurekalert.orgresearchgate.net

Potential for Novel Research Tools Beyond Traditional Pharmacokinetic Applications

While deuterated compounds like Lidocaine-D10 are widely used as internal standards for quantifying drug levels in pharmacokinetic studies, their utility extends far beyond this traditional role. caymanchem.commedchemexpress.comresearchgate.netnih.govresearchgate.net The unique properties of deuterium are being leveraged to create novel research tools for a variety of applications. princeton.edu

One emerging area is the use of deuterated molecules as probes for advanced imaging techniques. europa.eu For example, the carbon-deuterium (C-D) bond has a unique vibrational signature that can be detected by Raman spectroscopy. europa.eu This allows for "label-free" imaging of deuterated drugs as they are taken up and metabolized by living cells, without the need for bulky fluorescent tags or genetic modifications. europa.eu This approach minimizes perturbations to the biological system and provides a more authentic view of molecular processes. europa.eu

Furthermore, deuterated probes are being developed for super-resolution microscopy and for studying nutrient uptake in microorganisms. europa.eunih.gov Deuterated carbohydrates, for instance, have been used to investigate metabolic processes through an innovative technique called deuterium metabolic imaging (DMI). anr.fr These novel applications highlight the versatility of deuterated compounds as powerful tools for fundamental biological research.

Unexplored Mechanistic Insights through Advanced Isotopic Probes in Chemical Biology

The strategic placement of deuterium in a molecule can provide profound mechanistic insights into biochemical reactions and biological processes. nih.govnih.gov The kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond, is a powerful tool for studying reaction mechanisms. symeres.comneulandlabs.com By observing how deuteration at a specific site affects the rate of a biological process, researchers can identify the rate-limiting steps and elucidate the underlying mechanisms. symeres.com

Isotopically labeled substrates are used to probe the intricate mechanisms of enzymes. nih.govresearchgate.net For example, deuterated nucleotides have been used as chemical probes to study the structure and cleavage of RNA at the single-atom level. scienceopen.com This level of detail is crucial for understanding how enzymes function and for designing inhibitors.